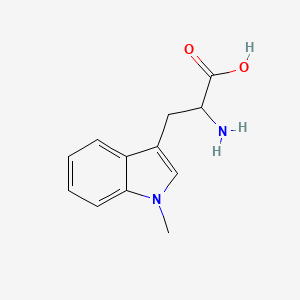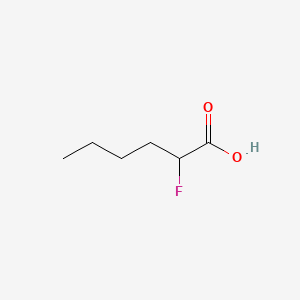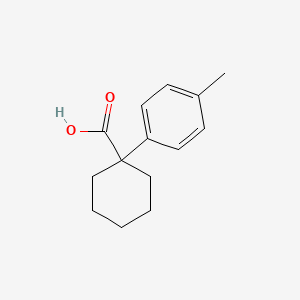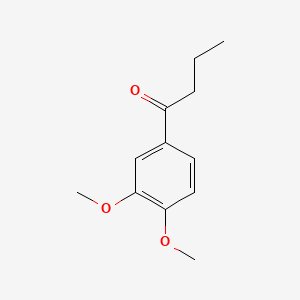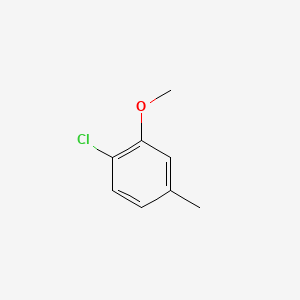
甲基丙炔醚
描述
Methyl propargyl ether, also known as 3-Methoxy-1-propyne or Methyl 2-propynyl ether, is an organic compound with the linear formula HC≡CCH2OCH3 . It has a molecular weight of 70.09 .
Synthesis Analysis
Methyl propargyl ether has been used in the synthesis of [Ru3 (μ3-κ (2)-HNNMe2) (μ3-κ (2)-MeOCH2CCH2) (μ-CO)2 (CO)6] . It was also used for the preparation of polyferrocenes, via polyaddition with 1,1′-bis (azidoethyl)ferrocene .Molecular Structure Analysis
The molecular structure of Methyl propargyl ether can be represented as HC≡CCH2OCH3 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Ethers, including Methyl propargyl ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Methyl propargyl ether is a liquid at room temperature . It has a refractive index of n20/D 1.396 (lit.) , a boiling point of 61-62 °C (lit.) , and a density of 0.83 g/mL at 25 °C (lit.) .科学研究应用
Methyl Propargyl Ether: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Complex Metal Compounds: Methyl propargyl ether has been utilized in the synthesis of complex metal compounds, such as the ruthenium complex [Ru3 (μ3-κ (2)-HNNMe2) (μ3-κ (2)-MeOCH2CCH2) (μ-CO)2 (CO)6]. This application is significant in the field of organometallic chemistry where such complexes are used for catalysis and material science research .
Raman Spectroscopy Studies: The compound’s Raman spectra have been studied, which is crucial for understanding its vibrational properties. This information is valuable for material characterization and can be applied in various fields including physics and engineering .
Organic Synthesis: Methyl propargyl ether serves as an intermediate in organic synthesis processes. For instance, it can be transformed into α,β-unsaturated ketones through regioselective hydration followed by methanol elimination under Au(III) catalysis. This transformation is useful in creating compounds with potential applications in pharmaceuticals and agrochemicals .
Propargylation Reactions: It is involved in propargylation reactions, where it acts as a reagent to introduce the propargyl group into other molecules. This is particularly useful in the synthesis of propargylated amino-ethers, which have applications in medicinal chemistry and drug development .
Material Science: Due to its unique chemical structure, methyl propargyl ether can be used to modify material properties, such as enhancing thermal stability or altering electrical conductivity. This makes it valuable for research in advanced materials.
Catalysis: In catalytic systems, methyl propargyl ether can be used to facilitate various chemical reactions, improving efficiency and selectivity. This has implications for industrial chemistry and sustainable processes.
Polymer Chemistry: The compound can also be used as a monomer or co-monomer in polymerization reactions to create novel polymers with specific properties for use in coatings, adhesives, and other materials.
Analytical Chemistry: Lastly, methyl propargyl ether can be employed as a standard or reference compound in analytical methods such as chromatography or mass spectrometry to identify or quantify other substances.
MilliporeSigma - Methyl propargyl ether Efficient Transformation of Methyl Propargyl Ethers into α,β-unsaturated ketone Recent Advances in the Synthesis of Propargyl Derivatives
作用机制
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
安全和危害
Methyl propargyl ether is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapours accumulating to form explosive concentrations .
属性
IUPAC Name |
3-methoxyprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-3-4-5-2/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACFFSVYSPMSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211762 | |
| Record name | 3-Methoxypropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl propargyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21144 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl propargyl ether | |
CAS RN |
627-41-8 | |
| Record name | Methyl propargyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxypropyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxypropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for methyl propargyl ether?
A1: Methyl propargyl ether has the molecular formula C4H6O and a molecular weight of 70.09 g/mol. Key spectroscopic data include:
Q2: What are the preferred conformations of methyl propargyl ether and what factors contribute to their stability?
A2: Research indicates that methyl propargyl ether predominantly exists in gauche conformations. Computational studies using methods like G3MP2, CCSD(T), and others have revealed that hyperconjugative interactions are primarily responsible for the preference for gauche conformations over anti conformations. [] The interplay between hyperconjugative interactions and Pauli exchange-type repulsions influences the conformational landscape. []
Q3: How has computational chemistry been employed to understand the properties and reactivity of methyl propargyl ether?
A3: Computational chemistry has played a crucial role in elucidating the conformational preferences, electronic structure, and reactivity of methyl propargyl ether. Studies employing Density Functional Theory (DFT) have provided insights into reaction mechanisms involving methyl propargyl ether, such as its cyclotrimerization in the presence of ruthenium catalysts. [, ] These calculations shed light on the structures of potential intermediates and the overall reaction pathway. []
Q4: How can methyl propargyl ether be utilized as a synthetic building block?
A4: Methyl propargyl ether serves as a versatile starting material in organic synthesis:
- Lithiation and Alkylation: It can be readily lithiated at the propargylic position (C-3), allowing for subsequent reactions with various electrophiles to introduce alkyl substituents. []
- Formation of α,β-Unsaturated Ketones: A gold(III)-catalyzed methodology enables the efficient transformation of methyl propargyl ethers into α,β-unsaturated ketones, valuable intermediates in organic synthesis. [, ]
- Cycloaddition Reactions: Methyl propargyl ether readily participates in [2+2+2] cycloaddition reactions with alkynes like butyronitrile in the presence of iron(0) catalysts to yield pyridine derivatives. [] This highlights its utility in constructing heterocyclic compounds.
Q5: What regioselectivity is observed in the reaction of methyl propargyl ether with tellurium tetrachloride?
A5: The reaction of methyl propargyl ether with tellurium tetrachloride proceeds with regioselectivity, preferentially forming the addition product where tellurium adds to the terminal carbon of the alkyne. [] This regioselectivity is governed by the electronic nature of the alkyne and the electrophilic nature of tellurium tetrachloride.
Q6: How has methyl propargyl ether been employed in polymer chemistry?
A6: Methyl propargyl ether is a valuable monomer in polymer synthesis:
- Functionalized Polyethylene Synthesis: Copolymerization of ethylene with 5-norbornene-2-methyl propargyl ether (NMPE) using specific catalysts allows the synthesis of functionalized polyethylene. The pendant alkynyl groups in the copolymer can be further modified via click chemistry to introduce desired functionalities. []
- Cross-linked Polyether-Polyacetal Synthesis: Methyl propargyl ether can be utilized to synthesize long-chain divinyl ethers, which can be polymerized to create cross-linked polyether-polyacetal structures containing macrocycles. These structures have shown potential as solid superbase catalysts. []
Q7: Can you elaborate on the use of methyl propargyl ether in solid superbase catalyst synthesis?
A7: Researchers have explored the synthesis of solid superbase catalysts by first preparing cross-linked polymers incorporating methyl propargyl ether. Treatment of these polymers with potassium hydroxide (KOH) or cesium hydroxide (CsOH) leads to the formation of solid complexes. These complexes have demonstrated catalytic activity in reactions like the ethynylation of acetones and the isomerization of methyl propargyl ether to allenyl methyl ether. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



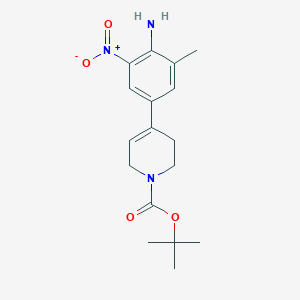
![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)
